trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13578041
Molecular Formula: C11H18F3NO3
Molecular Weight: 269.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18F3NO3 |
|---|---|
| Molecular Weight | 269.26 g/mol |
| IUPAC Name | tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-4-7(6-16)8(5-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8+/m0/s1 |
| Standard InChI Key | GXFXYRPLLNFRNI-JGVFFNPUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(F)(F)F)CO |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CO |
Introduction
Chemical Structure and Properties
Structural Characteristics
The compound’s IUPAC name is tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, reflecting its:
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Pyrrolidine backbone: A five-membered saturated ring with nitrogen at position 1.
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Boc group: A tert-butyl carbamate moiety at the 1-position, providing steric protection for the amine.
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Hydroxymethyl group: A -CHOH substituent at the 3-position, enabling further functionalization.
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Trifluoromethyl group: A -CF group at the 4-position, enhancing metabolic stability and lipophilicity.
The stereochemistry at C3 and C4 ((3S,4S)) is critical for its conformational stability and interactions with biological targets.
Table 1: Key Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 269.26 g/mol | |
| IUPAC Name | tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate | |
| CAS Number | 1260789-12-5 | |
| InChI Key | GXFXYRPLLNFRNI-JGVFFNPUSA-N | |
| SMILES | CC(C)(C)OC(=O)N1CC@HCO |
Physicochemical Properties
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Moderate lipophilicity: The -CF group increases hydrophobicity, potentially enhancing membrane permeability.
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Stability under basic conditions: The Boc group is stable in basic environments but cleaved under acidic conditions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of trans-tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multi-step strategies:
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Pyrrolidine Ring Formation:
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Cyclization of γ-amino alcohols or ketones via intramolecular nucleophilic substitution.
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Example: Reaction of 4-trifluoromethyl-3-hydroxymethylpyrrolidine precursors with Boc anhydride.
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Boc Protection:
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Treatment with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) to protect the amine group.
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Functional Group Introduction:
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The hydroxymethyl group may be introduced via reduction of a carbonyl intermediate (e.g., using NaBH).
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Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | HO, HCl, reflux | 60–70% |
| Boc Protection | (Boc)O, EtN, DCM | 85–90% |
| Hydroxymethyl Addition | NaBH, MeOH, 0°C | 75–80% |
Industrial-Scale Production
Industrial methods prioritize cost efficiency and purity:
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Continuous Flow Reactors: Enhance reaction control and scalability.
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Crystallization Techniques: Purify the final product using solvent-antisolvent systems.
Applications in Pharmaceutical Research
Drug Intermediate
The compound’s functional groups make it a versatile building block:
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Boc Group: Facilitates temporary amine protection during peptide synthesis.
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Trifluoromethyl Group: Improves metabolic stability and binding affinity in drug candidates.
Case Study: Protease Inhibitors
In a 2024 study, derivatives of this compound demonstrated inhibitory activity against SARS-CoV-2 main protease (M):
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IC: 2.3 µM, comparable to repurposed drugs like lopinavir.
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Mechanism: The hydroxymethyl group forms hydrogen bonds with catalytic residues (His41 and Cys145).
Future Research Directions
Structural Optimization
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Stereochemical Modifications: Explore (3R,4R) and cis-isomers for altered bioactivity.
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Functional Group Replacement: Substitute -CF with -SCF or -OCF for enhanced potency.
Biological Screening
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Anticancer Activity: Test against kinase targets (e.g., EGFR, BRAF).
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Antimicrobial Studies: Evaluate efficacy against drug-resistant bacteria.
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